molecular formula C16H15N3O4S2 B6505237 4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole CAS No. 1421451-93-5

4-methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole

Cat. No.: B6505237
CAS No.: 1421451-93-5
M. Wt: 377.4 g/mol
InChI Key: XFANKCSVLPYTGI-UHFFFAOYSA-N
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Description

4-Methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 4 and an azetidin-3-yloxy group at position 2. The azetidine ring is further functionalized with a pyridine-3-sulfonyl moiety. This unique architecture combines three pharmacologically relevant motifs:

  • Benzothiazole: Known for antimicrobial, anticancer, and anti-inflammatory activities .
  • Azetidine: A strained four-membered ring that enhances metabolic stability and binding affinity.
  • Pyridine-3-sulfonyl: A polar group that improves solubility and modulates electronic properties.

The compound's structural complexity and functional diversity make it a promising candidate for drug discovery, particularly in oncology and infectious disease research.

Properties

IUPAC Name

4-methoxy-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-22-13-5-2-6-14-15(13)18-16(24-14)23-11-9-19(10-11)25(20,21)12-4-3-7-17-8-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFANKCSVLPYTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with key analogs, highlighting structural variations and biological implications:

Compound Name Structural Features Biological Activity Unique Aspects Reference
Target Compound :
4-Methoxy-2-{[1-(pyridine-3-sulfonyl)azetidin-3-yl]oxy}-1,3-benzothiazole
Benzothiazole + azetidine + pyridine-3-sulfonyl Under investigation; predicted anticancer/antimicrobial activity based on analogs Unique sulfonyl-pyridine linkage enhances solubility and target specificity -
2-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole Benzothiazole + azetidine + 5-chlorothiophene-sulfonyl Antimicrobial potential Chlorothiophene sulfonyl group introduces halogen-based reactivity
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone Benzothiazole + azetidine + methoxypyridinone mGluR5 receptor antagonism Methoxypyridine enhances CNS penetration
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid Benzothiazole + azetidine + carboxylic acid Limited data; analogs show anticancer activity Carboxylic acid improves hydrogen-bonding capacity
6-{3-[(3-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole Benzothiazole + piperidine + methoxypyrazine Broad-spectrum bioactivity Pyrazine moiety may enhance DNA intercalation

Key Observations

  • Core Modifications : Replacing the azetidine ring with piperidine (as in ) reduces ring strain but may decrease metabolic stability.
  • Sulfonyl Group Variations : The pyridine-3-sulfonyl group in the target compound offers superior solubility compared to chlorothiophene-sulfonyl analogs () .
  • Substituent Effects : Methoxy groups on benzothiazole (target compound) or pyridine () influence electronic properties and bioavailability .

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